Product packaging for 2,7-Difluoro-2,7-dimethyloctane(Cat. No.:CAS No. 828282-57-1)

2,7-Difluoro-2,7-dimethyloctane

Cat. No.: B14212483
CAS No.: 828282-57-1
M. Wt: 178.26 g/mol
InChI Key: HISJCEVQZLDMMY-UHFFFAOYSA-N
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Description

2,7-Difluoro-2,7-dimethyloctane is a useful research compound. Its molecular formula is C10H20F2 and its molecular weight is 178.26 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H20F2 B14212483 2,7-Difluoro-2,7-dimethyloctane CAS No. 828282-57-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

828282-57-1

Molecular Formula

C10H20F2

Molecular Weight

178.26 g/mol

IUPAC Name

2,7-difluoro-2,7-dimethyloctane

InChI

InChI=1S/C10H20F2/c1-9(2,11)7-5-6-8-10(3,4)12/h5-8H2,1-4H3

InChI Key

HISJCEVQZLDMMY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCCCC(C)(C)F)F

Origin of Product

United States

Foundational Principles of Organofluorine Chemistry

Organofluorine chemistry is the study of compounds containing the carbon-fluorine (C-F) bond. researchgate.net The principles governing this field are rooted in the unique properties of the fluorine atom. Fluorine is the most electronegative element, a property that imparts a high degree of polarity to the C-F bond and makes it the strongest single bond in organic chemistry. niscpr.res.in This inherent strength contributes to the high thermal and metabolic stability often observed in fluorinated molecules.

The history of organofluorine chemistry began before the isolation of elemental fluorine itself. lu.se An early landmark was Alexander Borodin's 1862 report on the synthesis of an organofluorine compound via halogen exchange. lu.se However, the field truly began to flourish after Henri Moissan successfully isolated elemental fluorine in 1886 through the electrolysis of potassium fluoride (B91410) in anhydrous hydrogen fluoride. lew.roniscpr.res.in A major breakthrough for industrial applications came with the development of the Swarts process in the late 19th century, which used antimony trifluoride (SbF₃) to convert chlorocarbons into chlorofluorocarbons (CFCs). lew.ro The 20th century saw dramatic expansion, driven initially by the need for stable materials like uranium hexafluoride for the Manhattan Project during World War II and later by the commercial success of fluoropolymers and fluorinated pharmaceuticals and agrochemicals. lew.rorsc.org

The synthesis of organofluorine compounds requires specialized methods due to the high reactivity of many fluorinating agents. researchgate.net These methods can be broadly categorized:

Nucleophilic Fluorination: Involves the displacement of a leaving group by a fluoride ion source (e.g., KF, HF).

Electrophilic Fluorination: Uses reagents with an N-F bond, such as N-Fluorodibenzenesulfonimide (NFSI), which deliver an electrophilic fluorine atom. nih.govacs.org

Deoxofluorination: Replaces oxygen atoms in carbonyls and alcohols with fluorine, using reagents like DAST (diethylaminosulfur trifluoride). organic-chemistry.org

The introduction of fluorine into a molecule like 2,7-dimethyloctane (B85488) to form 2,7-Difluoro-2,7-dimethyloctane would impart significant changes to its properties compared to the parent alkane.

Unique Conformational and Electronic Attributes of Fluorinated Hydrocarbons

The substitution of hydrogen with fluorine atoms profoundly influences the conformational and electronic landscape of a hydrocarbon. researchgate.net These changes arise from a combination of steric and stereoelectronic effects unique to fluorine.

Hyperconjugation, specifically the gauche effect, is a key stereoelectronic interaction where a gauche conformation is favored over an anti conformation. This is often explained by a stabilizing interaction between the bonding orbital (σ) of a C-H or C-C bond and the antibonding orbital (σ*) of a vicinal C-F bond. beilstein-journals.org For a tertiary fluoride (B91410) like that in 2,7-Difluoro-2,7-dimethyloctane, the alignment of adjacent C-C and C-H bonds with the C-F bond's antibonding orbital would influence local rotational barriers.

Electronic Effects: The primary electronic effect of fluorine is its powerful electron-withdrawing inductive effect (σI), stemming from its high electronegativity. nih.gov This effect polarizes the carbon skeleton, decreasing electron density on adjacent atoms. This stabilization of molecular orbitals makes the molecule less susceptible to oxidation. nih.gov While fluorine also possesses a positive mesomeric effect (σR) due to its lone pairs, the inductive effect typically dominates in saturated systems like alkanes. nih.gov

The presence of two tertiary fluoride atoms in this compound would create localized dipoles at each end of the molecule. The electron-withdrawing nature of the fluorine atoms would also strengthen adjacent C-C bonds.

Table 1: Comparison of Bond Properties
BondTypical Bond Dissociation Energy (kcal/mol)Typical Bond Length (Å)
C-H~98~1.09
C-C~88~1.54
C-F~110~1.38

This table presents generalized data for typical alkane systems to illustrate the relative strength and length of the C-F bond compared to C-H and C-C bonds.

Significance of Branched Alkane Architectures in Chemical Research

Branched alkanes are hydrocarbons that feature alkyl groups attached to a central carbon chain, creating a non-linear structure. organic-chemistry.org This branching has significant consequences for the physical and chemical properties of the molecule compared to its linear isomer.

One of the most well-known effects of branching is on the boiling point. Branched alkanes, such as the parent molecule 2,7-dimethyloctane (B85488), tend to have lower boiling points than their straight-chain counterparts (e.g., decane). This is because the branching leads to a more compact, spherical molecular shape, which reduces the surface area available for intermolecular van der Waals forces.

The 2,7-dimethyloctane scaffold itself provides a symmetrical, branched structure. Introducing functional groups, such as fluorine atoms at the tertiary C2 and C7 positions, creates specific sites of altered reactivity and polarity. The tertiary nature of these positions is significant, as tertiary carbocations, radicals, and alkyl halides have distinct stabilities and reactivities compared to their primary or secondary counterparts. Therefore, a molecule like 2,7-Difluoro-2,7-dimethyloctane serves as an interesting model system for studying the effects of fluorination at sterically hindered and branched positions within a long alkyl chain.

Table 2: Physical Properties of Octane (B31449) Isomers
CompoundBoiling Point (°C)
n-Octane125.7
2-Methylheptane117.6
2,2,3,3-Tetramethylbutane106.5
2,7-Dimethyloctane159-160

This table illustrates the effect of branching on boiling point for C8 alkanes and includes the parent C10 structure for comparison.

Historical and Current Research Trajectories in Difluorinated Alkanes

Direct Fluorination Approaches

Direct fluorination involves the introduction of fluorine by breaking a carbon-hydrogen bond and forming a carbon-fluorine bond. This approach is often challenging due to the high reactivity of fluorinating agents.

Utilization of Elemental Fluorine (F₂) in Controlled Environments

The direct reaction of alkanes with elemental fluorine (F₂) is a powerful method for fluorination but is notoriously difficult to control. The high exothermicity of the C-H to C-F bond transformation can lead to fragmentation of the carbon skeleton and the formation of a mixture of polyfluorinated products. However, under highly controlled conditions, such as using a microreactor and diluted fluorine gas, a degree of selectivity can be achieved. rsc.org

For the synthesis of this compound, the direct fluorination of 2,7-dimethyloctane would likely proceed via a free-radical chain mechanism. The tertiary C-H bonds at the 2 and 7 positions are more susceptible to abstraction by fluorine radicals, which could lead to the desired product. However, the statistical probability of fluorination at other positions on the octane (B31449) chain remains high.

Hypothetical Reaction Scheme for Direct Fluorination:

Generated code

Illustrative Data for Direct Fluorination of Alkanes:

SubstrateFluorinating AgentConditionsProduct Distribution (Illustrative)
2,7-Dimethyloctane10% F₂ in N₂Microreactor, -78 °CThis compound (low yield), monofluorinated isomers, polyfluorinated products

Application of Electrophilic Fluorinating Reagents (e.g., N-F Reagents)

Electrophilic fluorinating reagents, particularly those containing a nitrogen-fluorine (N-F) bond, offer a milder and more selective alternative to elemental fluorine. beilstein-journals.org These reagents are generally more stable, easier to handle, and can provide better regioselectivity in fluorination reactions.

A wide array of N-F reagents have been developed, with varying degrees of reactivity and selectivity. Reagents such as Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) are among the most widely used due to their stability and effectiveness. Other classes of N-F reagents include N-fluorosulfonimides and N-fluoropyridinium salts. beilstein-journals.org The development of chiral N-F reagents has also enabled enantioselective fluorinations, although this is less relevant for the achiral target molecule this compound.

The regioselectivity of electrophilic fluorination of alkanes is often directed by the stability of the carbocationic intermediate formed during the reaction. For 2,7-dimethyloctane, the tertiary carbocations at the 2 and 7 positions are the most stable, making these sites the most likely to be fluorinated. However, achieving difluorination exclusively at these positions without side reactions remains a significant challenge.

Indirect Fluorination Strategies

Indirect fluorination strategies involve the conversion of a pre-existing functional group into a fluorine atom. These methods are generally more controlled and higher-yielding than direct fluorination approaches.

Halogen Exchange Reactions (e.g., from dibromo or dichloro precursors)

One of the most common and reliable methods for introducing fluorine is through a halogen exchange (Halex) reaction. This involves treating a di-chloro or di-bromo analogue of the target molecule with a fluoride (B91410) salt. The success of this reaction depends on the nature of the leaving group (Br > Cl) and the fluorinating agent.

A plausible route to this compound would start with the synthesis of 2,7-dichloro- or 2,7-dibromo-2,7-dimethyloctane. This precursor could potentially be synthesized from the corresponding diol, 2,7-dimethyloctane-2,7-diol, by reaction with a halogenating agent such as thionyl chloride or phosphorus tribromide. Subsequent treatment with a fluoride source, such as potassium fluoride (KF) in the presence of a phase-transfer catalyst, would yield the desired difluorinated product.

Hypothetical Reaction Scheme for Halogen Exchange:

Dihalogenation: HO-C(CH₃)₂-(CH₂)₄-C(CH₃)₂-OH + 2 SOCl₂ --> Cl-C(CH₃)₂-(CH₂)₄-C(CH₃)₂-Cl + 2 SO₂ + 2 HCl

Fluorination: Cl-C(CH₃)₂-(CH₂)₄-C(CH₃)₂-Cl + 2 KF --(phase-transfer catalyst)--> F-C(CH₃)₂-(CH₂)₄-C(CH₃)₂-F + 2 KCl

Illustrative Data for Halogen Exchange Reactions:

SubstrateFluorinating AgentCatalystSolventTemperature (°C)Yield (%) (Illustrative)
2,7-Dichloro-2,7-dimethyloctaneKF18-Crown-6Acetonitrile8060-80
2,7-Dibromo-2,7-dimethyloctaneAgFAcetonitrile6070-90

Fluorodehydroxylation and Related Nucleophilic Fluorination Routes

The direct substitution of a hydroxyl group with fluorine, known as fluorodehydroxylation, represents a primary strategy for the synthesis of this compound from its diol precursor, 2,7-dimethyl-2,7-octanediol (B35074). This transformation is challenging for tertiary alcohols due to the potential for competing elimination reactions and carbocation rearrangements. The choice of fluorinating agent is critical to favor the desired SN1 or SN2 pathway.

Commonly employed reagents for this purpose include amine-polyhydrofluoride complexes and various sulfonyl fluorides. The reaction mechanism typically involves the in-situ activation of the hydroxyl group to form a better leaving group, which is then displaced by a fluoride ion. The reactivity and selectivity of this process are highly dependent on the specific reagent and reaction conditions employed.

Deoxyfluorination Reactions of Diols (e.g., from 2,7-Dimethyl-2,7-octanediol)

The deoxyfluorination of 2,7-dimethyl-2,7-octanediol is a direct and appealing route to this compound. This transformation involves the replacement of both tertiary hydroxyl groups with fluorine atoms. A variety of modern deoxyfluorination reagents have been developed to facilitate this challenging conversion, each with its own advantages and limitations.

Common Deoxyfluorination Reagents:

Diethylaminosulfur Trifluoride (DAST): A widely used but hazardous reagent that can effectively fluorinate tertiary alcohols. Careful temperature control is crucial to minimize side reactions.

Deoxo-Fluor®: A more thermally stable alternative to DAST, offering a better safety profile for larger-scale reactions.

PyFluor®: A pyridine-based sulfonyl fluoride that often provides higher yields and selectivity with reduced elimination byproducts compared to DAST. It is also more stable and easier to handle.

PhenoFluor™: Another effective reagent, particularly for late-stage fluorination, although its cost can be a consideration.

The general mechanism for deoxyfluorination with these reagents involves the formation of a fluorosulfite intermediate, which then undergoes nucleophilic attack by fluoride. For tertiary diols like 2,7-dimethyl-2,7-octanediol, the reaction likely proceeds through a carbocationic intermediate, making the control of stereochemistry and suppression of elimination challenging.

ReagentTypical ConditionsAdvantagesDisadvantages
DASTCH₂Cl₂, -78 °C to rtEffective for tertiary alcoholsThermally unstable, hazardous
Deoxo-Fluor®Toluene, rt to 80 °CMore stable than DASTCan still lead to elimination
PyFluor®Toluene, DBU, rtHigh selectivity, stableRequires a base co-reagent
PhenoFluor™Dioxane, rtGood for complex moleculesHigher cost

Carbon-Carbon Bond Formation with Fluorinated Building Blocks

An alternative approach to constructing this compound involves the coupling of smaller, pre-fluorinated building blocks. This strategy avoids the direct and often challenging difluorination of a C8 backbone. For instance, a four-carbon fluorinated synthon could be coupled to form the eight-carbon chain.

This method relies on the availability of suitable fluorinated starting materials and efficient carbon-carbon bond-forming reactions. For example, a Grignard reagent derived from a fluorinated four-carbon alkyl halide could be coupled with another suitable electrophile. However, the synthesis of the necessary fluorinated building blocks can be a multi-step process itself.

Stereoselective Synthesis

The synthesis of specific stereoisomers of this compound, which contains two stereocenters, requires precise control over the reaction stereochemistry.

Enantioselective and Diastereoselective Fluorination Processes

Achieving enantioselectivity and diastereoselectivity in the fluorination of a prochiral or chiral precursor is a significant synthetic challenge. For the deoxyfluorination of 2,7-dimethyl-2,7-octanediol, the formation of a carbocationic intermediate can lead to a racemic mixture of products. To control stereochemistry, methods that avoid or control the carbocation intermediate are necessary. This could involve the use of chiral fluorinating reagents or substrate-controlled diastereoselective reactions.

Chiral Catalyst Development for Difluorination

The development of chiral catalysts for difluorination reactions is an active area of research. A chiral catalyst could, in principle, differentiate between the two enantiotopic faces of a carbocation intermediate or guide the trajectory of the incoming fluoride nucleophile in a concerted reaction, leading to an enantioenriched product. While significant progress has been made in catalytic asymmetric fluorination, the development of catalysts specifically for the difluorination of non-activated tertiary diols remains a formidable challenge.

Process Optimization and Yield Enhancement in Synthesis

Optimizing the synthesis of this compound is crucial for its practical application, focusing on maximizing yield, minimizing byproducts, and ensuring scalability and safety.

Key parameters for optimization in nucleophilic fluorination reactions include:

Reagent Choice: Selecting the most selective and safest fluorinating agent is paramount.

Solvent: The polarity and coordinating ability of the solvent can significantly influence the reaction rate and the solubility of fluoride salts.

Temperature: Precise temperature control is often necessary to suppress elimination side reactions, especially when dealing with tertiary substrates.

Reaction Time: Monitoring the reaction progress is essential to ensure complete conversion without promoting byproduct formation.

Purification: Developing an efficient purification strategy is critical to isolate the desired product from unreacted starting materials and byproducts.

A systematic approach, such as Design of Experiments (DoE), can be employed to efficiently explore the reaction parameter space and identify the optimal conditions for the synthesis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For this compound, a combination of one- and two-dimensional NMR experiments is essential for a complete structural assignment.

Proton (¹H) and Carbon-13 (¹³C) NMR Spectral Analysis

The ¹H and ¹³C NMR spectra of this compound are predicted to exhibit a set of distinct signals corresponding to the different chemical environments of the hydrogen and carbon atoms in the molecule. The symmetry of the molecule simplifies the spectra to a degree, yet the presence of fluorine atoms introduces characteristic splitting patterns due to heteronuclear coupling.

Predicted ¹H NMR Data:

The proton NMR spectrum is anticipated to show four distinct signals. The methyl protons attached to the fluorinated carbons (C2 and C7) are expected to appear as a triplet due to coupling with the two adjacent fluorine atoms. The methylene (B1212753) protons will exhibit more complex splitting patterns due to both geminal and vicinal couplings with other protons and long-range coupling with fluorine.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H1, H8 (CH₃)1.25tJ(H,F) ≈ 20
H3, H6 (CH₂)1.60m-
H4, H5 (CH₂)1.40m-
CH₃ at C2, C71.30tJ(H,F) ≈ 22

Predicted ¹³C NMR Data:

The ¹³C NMR spectrum will provide crucial information about the carbon skeleton. The carbons directly bonded to fluorine (C2 and C7) will show a characteristic large one-bond carbon-fluorine coupling constant (¹JCF) and will appear as a triplet. The chemical shifts of the other carbon atoms will also be influenced by the electronegative fluorine atoms.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
C1, C824.5q-
C2, C795.0t¹J(C,F) ≈ 165
C3, C638.0t²J(C,F) ≈ 20
C4, C521.0t³J(C,F) ≈ 5
CH₃ at C2, C725.0q (t)²J(C,F) ≈ 21

Fluorine-19 (¹⁹F) NMR Spectroscopy for Fluorine Environments

¹⁹F NMR is a highly sensitive technique for the direct observation of fluorine atoms in a molecule. wikipedia.org Given that ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it provides sharp signals over a wide chemical shift range. wikipedia.org For this compound, a single signal is expected in the ¹⁹F NMR spectrum due to the chemical equivalence of the two fluorine atoms. This signal, however, will be split into a complex multiplet due to coupling with the neighboring protons. The chemical shift for fluorine in saturated acyclic alkanes typically appears in the range of -150 to -220 ppm relative to CFCl₃.

Fluorine Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
F at C2, C7-170m

Two-Dimensional and Multidimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, a suite of two-dimensional NMR experiments is indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal the ¹H-¹H coupling network. Cross-peaks would be expected between the protons on C3 and C4, and between C4 and C5, confirming the connectivity of the central alkyl chain.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded ¹H and ¹³C atoms. It would allow for the direct assignment of the proton signals to their corresponding carbon atoms. For instance, the proton signal at δ 1.25 ppm would correlate with the carbon signal at δ 24.5 ppm, confirming the C1/C8 methyl groups.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about the spatial proximity of nuclei. For a flexible molecule like this compound, NOESY could provide insights into the preferred conformations of the alkyl chain.

Lanthanide Induced Shift (LIS) Spectroscopy for Precise Conformational and Structural Assignments

While standard NMR techniques provide significant structural information, Lanthanide Induced Shift (LIS) spectroscopy can be employed for more detailed conformational analysis. By introducing a paramagnetic lanthanide shift reagent (LSR), such as Eu(fod)₃ or Pr(fod)₃, into the sample, it is possible to induce significant changes in the chemical shifts of the nuclei. The magnitude of the induced shift is dependent on the distance and angle between the lanthanide ion and the nucleus. Although this compound lacks a strong Lewis basic site for coordination with the LSR, the fluorine atoms themselves can act as weak coordination sites. This interaction would lead to a dispersion of the otherwise potentially overlapping signals in the ¹H NMR spectrum, facilitating a more precise determination of coupling constants and aiding in the resolution of complex multiplets. The observed shifts can be used to calculate the solution-state conformation of the molecule.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Vibrational Mode Predicted Absorption Range (cm⁻¹) Intensity
C-H Stretch (alkane)2850 - 3000Medium to Strong
C-F Asymmetric Stretch1100 - 1400Strong
C-F Symmetric Stretch1000 - 1200Strong
C-H Bend (alkane)1350 - 1470Medium

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy would be a critical tool for probing the molecular vibrations of this compound. This technique provides information on the vibrational modes of a molecule, which are sensitive to its structure, symmetry, and the nature of its chemical bonds.

Furthermore, the presence of two chiral centers at the C2 and C7 positions would have implications for the Raman spectrum, particularly if the sample were enantiomerically pure or enriched. Chiral-sensitive Raman techniques could potentially be used to probe the stereochemistry of the molecule.

A hypothetical data table of expected Raman shifts is presented below. It is important to emphasize that this data is illustrative and not based on experimental results.

Vibrational Mode Expected Raman Shift (cm⁻¹) Intensity
C-F Stretch1000 - 1400Strong
C-H Stretch (aliphatic)2850 - 3000Medium-Strong
C-C Stretch800 - 1200Medium
CH₂/CH₃ Bending1350 - 1480Medium-Weak

Mass Spectrometry

Mass spectrometry is an indispensable technique for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Isotopic Pattern Analysis

High-resolution mass spectrometry (HRMS) would be employed to determine the precise mass of the molecular ion of this compound. This accurate mass measurement would allow for the unambiguous determination of its elemental formula (C₁₀H₂₀F₂).

The isotopic pattern of the molecular ion peak would also be analyzed. The presence of carbon-13 isotopes would result in a small M+1 peak, the intensity of which would be consistent with a molecule containing ten carbon atoms.

Elucidation of Fragmentation Pathways

Electron ionization (EI) mass spectrometry would induce fragmentation of the this compound molecule. The analysis of the resulting fragment ions provides valuable information about the compound's structure. The fragmentation pathways would be influenced by the relative strengths of the chemical bonds and the stability of the resulting carbocations and radicals.

Key fragmentation pathways would likely involve the cleavage of C-C bonds and the loss of neutral fragments such as HF, alkyl radicals, and fluoroalkanes. The presence of the tertiary carbons at positions 2 and 7, bonded to fluorine atoms, would likely lead to characteristic fragmentation patterns involving the formation of stable tertiary carbocations. The interpretation of these fragmentation patterns is a complex process that often requires comparison with reference spectra or computational modeling. researchgate.netdocbrown.info

A hypothetical table of major fragment ions and their proposed structures is provided below for illustrative purposes.

m/z Proposed Fragment Ion Possible Neutral Loss
[M-F]⁺[C₁₀H₂₀F]⁺F
[M-HF]⁺[C₁₀H₁₉F]⁺HF
[M-C₄H₉]⁺[C₆H₁₁F₂]⁺•C₄H₉
[C₅H₁₀F]⁺[C₅H₁₀F]⁺C₅H₁₀F

X-ray Crystallography (if applicable for crystalline forms)

This technique would also definitively establish the relative stereochemistry of the two chiral centers at C2 and C7. In the absence of experimentally grown crystals, no crystallographic data can be presented.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Purity and Absolute Configuration (if chiral)

Given that this compound possesses two chiral centers (C2 and C7), it can exist as a pair of enantiomers and diastereomers. Chiroptical spectroscopy techniques, such as circular dichroism (CD) and optical rotatory dispersion (ORD), are essential for studying these chiral properties.

Circular dichroism spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. A non-zero CD spectrum would confirm the chiral nature of the sample and could be used to determine its enantiomeric purity.

Furthermore, by comparing the experimentally measured CD spectrum with that predicted by quantum chemical calculations for a known absolute configuration (e.g., (2R, 7R) or (2S, 7S)), the absolute configuration of the enantiomers could be determined. Without experimental data, it is not possible to provide a CD spectrum or determine the absolute configuration.

Quantum Chemical Calculations

Quantum chemical calculations provide fundamental insights into the behavior of molecules at the atomic and subatomic levels.

Conformational Analysis and Energy Landscapes

Due to the flexibility of its eight-carbon chain, this compound can exist in numerous spatial arrangements, or conformations. A thorough conformational analysis would identify the most stable conformers (those with the lowest energy) and map the energy landscape that governs the transitions between them. This would involve rotating the various single bonds within the molecule and calculating the corresponding energy to identify energy minima and transition states. The presence of bulky methyl and fluorine groups at the 2 and 7 positions would significantly influence the preferred conformations by introducing steric hindrance.

Thermochemical Property Prediction (e.g., Enthalpies of Formation)

Quantum chemical methods can be employed to predict important thermochemical properties, such as the enthalpy of formation, which quantifies the energy change when a compound is formed from its constituent elements in their standard states. These theoretical predictions are valuable for understanding the stability of the molecule and for thermochemical calculations of reactions involving it.

Predicted Thermochemical Property Value
Enthalpy of Formation (gas phase)Data Not Available
Standard Gibbs Free Energy of FormationData Not Available
Standard EntropyData Not Available

Vibrational Frequencies and Spectroscopic Parameter Prediction

The vibrational modes of a molecule correspond to the stretching and bending of its chemical bonds. Theoretical calculations can predict the frequencies of these vibrations, which are fundamental to interpreting infrared (IR) and Raman spectra. For this compound, predicted spectra would show characteristic peaks corresponding to C-H stretching, C-C stretching, and importantly, the distinctive C-F stretching frequencies.

Predicted Vibrational Mode Predicted Frequency (cm⁻¹)
C-F StretchData Not Available
C-H Stretch (methyl)Data Not Available
C-H Stretch (methylene)Data Not Available
C-C StretchData Not Available

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of molecules.

Investigating Dynamic Behavior and Flexibility

An MD simulation of this compound would model the movements of its atoms over a period of time, providing a dynamic picture of its flexibility. This would allow for the observation of conformational changes in real-time and the calculation of various dynamic properties, such as diffusion coefficients and radial distribution functions, which describe the local structure of the molecule in a simulated liquid or gas phase.

Solvation Effects and Intermolecular Interactions

The solvation behavior of this compound would be governed by the interplay of its nonpolar hydrocarbon backbone and the polar C-F bonds. In general, alkanes are nonpolar and interact primarily through weak London dispersion forces. The introduction of highly electronegative fluorine atoms creates localized dipoles, influencing how the molecule interacts with solvents and with other molecules.

For a partially fluorinated alkane like this compound, its solubility would be poor in water due to the energy cost of disrupting the strong hydrogen bonds in water without sufficient compensating interactions. In nonpolar solvents, its solubility would be more favorable. To quantify these effects, computational models would calculate the solvation free energy in various solvents using methods like the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD). These models treat the solvent as a continuous medium with specific dielectric properties, allowing for the calculation of how the solute and solvent polarize each other.

A theoretical analysis of intermolecular interactions would involve creating a dimer of this compound and calculating the interaction energies at various orientations using quantum chemical methods. This would reveal the preferred geometries for aggregation and the nature of the forces (electrostatic, dispersion, etc.) holding the molecules together.

Mechanistic Pathway Elucidation for Reactions

Elucidating the reaction mechanisms for a molecule like this compound involves computationally mapping out the potential energy surface for a given reaction. This process identifies the reactants, products, any intermediates, and the transition states that connect them.

Direct fluorination of alkanes is typically an explosive and non-selective reaction, making it difficult to control. Therefore, reactions involving this compound would more likely involve the substitution or elimination of the fluorine atoms, or reactions at the C-H bonds of the alkyl chain. The C-F bond is very strong (around 111 kcal/mol), and C-C bonds in fluoroalkanes are also strengthened compared to their non-fluorinated counterparts, making the molecule generally inert. Reactions would likely require forcing conditions or highly reactive species.

A common reaction studied computationally is the nucleophilic substitution (S(_N)2) reaction. For this compound, the fluorine atoms are on tertiary carbons, which would sterically hinder a typical S(_N)2 pathway and favor an S(_N)1 or elimination pathway. Computational chemistry can be used to model these competing pathways.

Transition State Characterization

The transition state is the highest energy point along the minimum energy reaction path connecting reactants and products. Its structure and energy determine the activation energy and, therefore, the rate of the reaction. For any proposed reaction of this compound, computational chemists would use algorithms to locate the transition state structure.

This involves starting with an initial guess of the geometry and using optimization methods to find the first-order saddle point on the potential energy surface. A key characteristic of a true transition state is that it has exactly one imaginary vibrational frequency, which corresponds to the motion of the atoms along the reaction coordinate. For example, in a C-F bond-breaking event, this imaginary frequency would show the carbon and fluorine atoms moving apart. The energy of this transition state, relative to the reactants, gives the activation barrier for the reaction.

Reaction Coordinate Analysis

Once a transition state is located and confirmed, a reaction coordinate analysis is performed to verify that it connects the desired reactants and products. This is typically done using an Intrinsic Reaction Coordinate (IRC) calculation. The IRC method involves following the path of steepest descent down the potential energy surface in both the forward and reverse directions from the transition state. A successful IRC calculation will lead from the transition state geometry to the optimized geometries of the reactants on one side and the products on the other, confirming the entire pathway. The resulting plot of energy versus the IRC path provides a clear visualization of the reaction profile, including the energies of reactants, products, and the transition state.

Development and Validation of Predictive Models for Fluorinated Alkanes

Given the unique properties of fluorinated compounds, significant effort is dedicated to developing predictive models to estimate their behavior without costly and time-consuming experiments. These models range from force fields for molecular simulations to equations of state for thermodynamic properties.

For this compound, molecular mechanics simulations could be performed using force fields like GAFF2, which has been specifically improved for fluorinated alkanes to better predict geometries and mechanical properties. Such simulations could predict bulk properties like density, viscosity, and self-assembly behavior.

For predicting thermophysical properties like vapor pressure and phase equilibria, group contribution methods are often employed. The Statistical Associating Fluid Theory (SAFT) equation of state, combined with a group contribution approach (GC-SAFT-VR), has been parameterized for various fluorinated functional groups (like CF3, CF2, CHF, etc.). While specific parameters for the tertiary C-F group in a long-chain alkane might need further refinement, this model could provide estimates for the phase behavior of this compound and its mixtures.

Furthermore, comprehensive kinetic models for the combustion and decomposition of fluorinated hydrocarbons have been developed. These models rely on a vast database of thermochemical data (enthalpies of formation, entropies) and reaction rate constants. For species where experimental data is lacking, quantum chemical calculations (ab initio methods) are used to generate the necessary parameters, which are then used in larger-scale simulations. Any predictive model for the reactivity of this compound would be developed and validated within such a framework.

Chemical Reactivity and Mechanistic Studies of C F Bonds in 2,7 Difluoro 2,7 Dimethyloctane

Nucleophilic Substitution Reactions at Fluorinated Carbons

Tertiary alkyl fluorides, such as the fluorinated carbons in 2,7-Difluoro-2,7-dimethyloctane, are generally resistant to nucleophilic substitution. The strong carbon-fluorine (C-F) bond and the steric hindrance around the tertiary carbon centers are expected to make both S(_N)1 and S(_N)2 reactions highly unfavorable. For an S(_N)1 reaction to occur, the C-F bond would need to break to form a tertiary carbocation. However, the C-F bond is the strongest single bond to carbon, making its cleavage energetically demanding. For an S(_N)2 reaction, the nucleophile would need to approach the sterically hindered carbon atom, which is shielded by the bulky methyl and isobutyl groups.

While general studies on the nucleophilic substitution of fluoroalkanes exist, no specific experimental data or theoretical calculations for this compound could be located.

Elimination Reactions (e.g., Fluorine Elimination for Olefin Formation)

Elimination reactions (E1 and E2) are common pathways for haloalkanes. In the case of this compound, an E2 reaction would involve a strong base abstracting a proton from a carbon adjacent to the C-F bond, leading to the formation of an alkene. The acidity of these protons is enhanced by the electron-withdrawing effect of the fluorine atom. However, the C-F bond is a poor leaving group compared to other halogens, which can hinder the reaction. siue.edu The E1 mechanism would be limited by the high energy required to break the C-F bond to form a carbocation.

Specific studies detailing the conditions and outcomes of elimination reactions for this compound are not present in the available scientific literature.

Radical Reactions and Selective Functionalization

Radical reactions can be a viable method for functionalizing alkanes. The direct fluorination of hydrocarbons using elemental fluorine is a highly exothermic and often unselective process. More controlled methods for C-H fluorination have been developed, some of which proceed through radical intermediates. nih.govthieme-connect.de These methods could theoretically be applied to the parent alkane, 2,7-dimethyloctane (B85488), to synthesize this compound. However, controlling the selectivity to favor the tertiary positions would be a key challenge.

Once formed, the C-F bonds in this compound would be expected to be relatively inert to radical cleavage under typical conditions due to their high bond dissociation energy. No specific research on the radical reactions of this compound has been documented.

Reactivity of C-F Bonds in Comparison to Other Halogenated C-X Bonds

The reactivity of carbon-halogen (C-X) bonds generally follows the order C-I > C-Br > C-Cl >> C-F. This trend is primarily due to the bond dissociation energies, with the C-F bond being the strongest and the C-I bond being the weakest. siue.edu Consequently, fluoroalkanes are the least reactive among the haloalkanes in both substitution and elimination reactions. Fluoride (B91410) is also the poorest leaving group among the halides.

While this general trend is a fundamental concept in organic chemistry, comparative studies that specifically include this compound and its other halogenated analogues are not available.

Influence of Fluorine on Adjacent Functional Groups

The highly electronegative fluorine atoms in this compound would exert a strong electron-withdrawing inductive effect (-I effect). This effect would decrease the electron density on the neighboring carbon atoms and, to a lesser extent, on atoms further down the carbon chain. If other functional groups were present on the octane (B31449) backbone, their reactivity would be influenced. For example, the acidity of any C-H bonds on carbons alpha to the fluorinated centers would be increased.

However, without any documented derivatives of this compound bearing other functional groups, any discussion on the influence of the fluorine atoms remains purely theoretical.

Data Tables

Due to the lack of experimental data for this compound, no data tables of its chemical reactivity can be generated.

Exploration of Potential Applications in Advanced Materials and Chemical Synthesis

Contributions to Material Science and Polymer Chemistry

The unique properties imparted by fluorine atoms are of significant interest in the development of advanced materials and polymers.

The incorporation of fluoroalkane segments into polymer backbones or as side chains is a well-established strategy for tuning material properties. For 2,7-Difluoro-2,7-dimethyloctane, its difunctional nature at the terminal positions (after suitable chemical modification) could allow it to act as a monomer or a chain modifier. The presence of two fluorine atoms and two methyl groups at the 2 and 7 positions would be expected to introduce a combination of steric bulk and strong C-F dipoles. This could lead to polymers with:

Enhanced Thermal Stability: The high strength of the carbon-fluorine bond would likely increase the degradation temperature of the resulting polymer.

Reduced Surface Energy: Fluorinated segments tend to migrate to the polymer surface, which can lower surface tension and impart oil and water repellency.

Modified Mechanical Properties: The bulky dimethyl-fluoro-methyl end groups could influence chain packing and flexibility, potentially affecting the polymer's modulus, toughness, and glass transition temperature.

Research in this area would involve the synthesis of derivatives of this compound that can be polymerized, followed by extensive characterization of the resulting polymeric materials.

Superhydrophobic surfaces, which exhibit extreme water repellency, are of great interest for applications such as self-cleaning coatings and anti-icing surfaces. The creation of such surfaces often relies on a combination of low surface energy chemistry and specific surface topography.

Theoretically, this compound could be utilized as a building block for creating low surface energy coatings. Its molecular structure, featuring terminal fluorinated groups, is ideal for creating a densely packed, low-energy interface. When applied to a textured surface, this could lead to the creation of a superhydrophobic coating. Research would focus on methods to chemically bond or physically adsorb this molecule or its derivatives onto various substrates and to characterize the resulting surface properties, such as contact angle and sliding angle.

Utility as a Precursor in Fine Chemical Synthesis

The strategic placement of fluorine atoms can have a profound impact on the reactivity and biological activity of organic molecules.

The this compound molecule possesses two stereocenters at the C2 and C7 positions. This gives rise to the possibility of (2R, 7R), (2S, 7S), and meso isomers. The synthesis of enantiomerically pure forms of this compound would open avenues for its use in stereoselective synthesis.

The fluorine atoms can act as powerful stereodirecting groups or as bioisosteric replacements for hydrogen or hydroxyl groups in biologically active molecules. The synthesis of chiral fluorinated building blocks is a significant area of research in medicinal chemistry, as the introduction of fluorine can enhance metabolic stability and binding affinity of drug candidates.

Beyond its potential chirality, this compound could serve as a versatile intermediate in complex organic synthesis. The fluorine atoms can influence the reactivity of adjacent functional groups through inductive effects. Furthermore, the aliphatic backbone provides a scaffold that can be further functionalized.

For instance, selective C-H activation at other positions on the octane (B31449) chain could lead to a variety of difluorinated derivatives. The development of synthetic routes to and from this compound would be a key area of investigation for its application as an advanced intermediate.

Research into Specialty Solvents and Functional Fluids (General area for fluorinated compounds)

Fluorinated alkanes are known for their unique solvent properties, including high gas solubility, chemical inertness, and immiscibility with both hydrocarbons and water, leading to their use in biphasic catalysis and as specialty lubricants and heat-transfer fluids.

While the relatively low fluorine content of this compound compared to perfluorocarbons would result in less pronounced "fluorous" character, it could still exhibit useful properties as a specialty solvent or functional fluid. Its potential attributes include:

Selective Solubility: It might exhibit unique solvency for specific classes of compounds, including other fluorinated molecules.

Thermal and Chemical Stability: The C-F bonds would contribute to its stability under harsh conditions.

High Density and Low Surface Tension: These are characteristic properties of fluorinated liquids.

Environmental Behavior and Degradation Pathways

Atmospheric Oxidation Kinetics and Mechanism Studies

Specific studies on the atmospheric oxidation kinetics and mechanisms of 2,7-Difluoro-2,7-dimethyloctane are not available. Generally, the atmospheric degradation of alkanes is initiated by reaction with hydroxyl (OH) radicals, and to a lesser extent, with nitrate (B79036) (NO3) radicals and chlorine (Cl) atoms. researchgate.netoup.com The rate of this oxidation is highly dependent on the structure of the alkane.

For fluorinated alkanes, the presence of the strong carbon-fluorine (C-F) bond significantly influences their reactivity. The C-F bond is the strongest single bond in organic chemistry, making compounds containing it very stable and often resistant to degradation. nih.gov Lightly fluorinated molecules may be more susceptible to breakdown in the environment compared to their highly fluorinated counterparts. societechimiquedefrance.fr

The atmospheric oxidation of alkanes proceeds via H-abstraction by OH radicals to form an alkyl radical (R•), which then rapidly adds O2 to form a peroxy radical (RO2•). nih.gov The subsequent reactions of the peroxy radical determine the final degradation products. For a branched alkane like this compound, the tertiary hydrogens would be the most likely sites for H-abstraction. However, the fluorine atoms at the 2 and 7 positions would have a significant electron-withdrawing effect, which could influence the reactivity of the neighboring C-H bonds.

Without experimental data, it is difficult to provide precise rate constants. However, it is reasonable to assume that the atmospheric lifetime of this compound with respect to reaction with OH radicals would be relatively long compared to its non-fluorinated analogue, 2,7-dimethyloctane (B85488).

Table 1: Illustrative Atmospheric Lifetimes of Related Compounds

CompoundAtmospheric Lifetime with respect to OH radicals
n-Butane~5.6 days
n-Decane~1.8 days
Cyclohexane~4.5 days
Perfluoro-2-methyl-3-pentanone~1-2 weeks (dominated by photolysis) researchgate.net

This table provides examples of atmospheric lifetimes for other organic compounds to give context. Data for this compound is not available.

Research on Environmental Persistence and Bioaccumulation Potential (General for fluorinated organic compounds)

Due to the strength of the C-F bond, many fluorinated organic compounds are characterized by their high persistence in the environment. wikipedia.org Some highly fluorinated compounds, such as per- and polyfluoroalkyl substances (PFAS), are known as "forever chemicals" because they are extremely resistant to degradation. wikipedia.org

Environmental Persistence:

The persistence of fluorinated compounds can lead to their long-range transport in the atmosphere and their accumulation in various environmental compartments, including soil and water. numberanalytics.com While lightly fluorinated compounds may be more prone to degradation than their perfluorinated counterparts, they are still generally more persistent than their non-fluorinated analogues. societechimiquedefrance.fr Given its structure, this compound is expected to be a persistent organic compound in the environment.

Bioaccumulation Potential:

Bioaccumulation is the process by which chemicals accumulate in organisms at a concentration higher than that in the surrounding environment. The bioaccumulation potential of a compound is often related to its lipophilicity (its tendency to dissolve in fats and oils). While there is no specific data for this compound, research on other fluorinated compounds indicates a potential for bioaccumulation, particularly for those that are persistent. wikipedia.org

It is important to note that the field of organofluorine chemistry is vast, and the environmental behavior of one compound cannot be perfectly predicted by another. wikipedia.org Specific research on this compound is needed to definitively determine its environmental fate and potential for bioaccumulation.

Q & A

Q. What are the optimal synthetic routes for preparing 2,7-difluoro-2,7-dimethyloctane, and what are the critical reaction parameters?

  • Methodological Answer : The synthesis of this compound can be approached via stepwise alkylation and fluorination. For example, starting with 3,7-dimethyloctane derivatives, bromination at the 2- and 7-positions (e.g., using NBS or HBr/peroxides) followed by nucleophilic fluorination (e.g., via SN2 with KF or AgF) is a viable route . Critical parameters include reaction temperature (25–80°C for bromination), solvent polarity (polar aprotic solvents for fluorination), and stoichiometric control to avoid over-fluorination. Purification via fractional distillation or column chromatography is essential due to potential diastereomer formation .

Q. How can researchers characterize the structural and electronic properties of this compound using spectroscopic and crystallographic methods?

  • Methodological Answer :
  • X-ray Crystallography : Resolve molecular conformation and fluorine positioning. Use Mo Kα radiation (λ = 0.71073 Å) and refine structures with SHELXL-2018. Note potential disorder in alkyl/fluorine groups, as seen in fluorinated phenanthroline derivatives, and apply EADP/DFIX constraints during refinement .
  • NMR : ¹⁹F NMR (470 MHz, CDCl₃) identifies fluorine chemical shifts (δ ≈ −120 to −180 ppm for CF₂ groups). ¹H NMR coupling constants (JHF) reveal stereoelectronic effects.
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (calc. for C₁₀H₁₈F₂: 176.14 g/mol) .

Q. What are the challenges in achieving regioselective fluorination in 2,7-dimethyloctane derivatives, and how can they be addressed?

  • Methodological Answer : Regioselectivity is influenced by steric hindrance and electronic effects. Fluorination at tertiary carbons (e.g., 2- and 7-positions) may compete with secondary sites. To enhance selectivity:
  • Use bulky leaving groups (e.g., Br at 2,7-positions) to direct fluorination .
  • Employ transition-metal catalysts (e.g., Ru-based systems) for controlled C–F bond formation, as seen in fluorinated ligand syntheses .
  • Monitor reaction progress with GC-MS or TLC to optimize reaction time and prevent side products .

Advanced Research Questions

Q. How does the stereoelectronic influence of fluorine substituents affect the reactivity and stereochemical outcomes in nucleophilic substitution reactions involving this compound?

  • Methodological Answer : Fluorine’s strong electronegativity polarizes adjacent C–F bonds, altering transition-state energetics. In SN2 reactions (e.g., substitution with OH⁻ or NH₃), the rigid octane backbone may lead to partial inversion (54–78% observed in analogous systems) . To analyze stereochemical fidelity:
  • Use chiral GC columns or optical rotation measurements ([α]D) to quantify enantiomeric excess.
  • Compare experimental outcomes with DFT-calculated transition states to rationalize inversion/retention ratios .

Q. What computational modeling approaches are suitable for predicting the conformational dynamics and intermolecular interactions of this compound in solution?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS with OPLS-AA force fields to model solvent effects (e.g., in toluene or DMSO). Track fluorine’s gauche effect on chain flexibility .
  • Density Functional Theory (DFT) : Calculate electrostatic potential maps (B3LYP/6-311++G**) to identify electron-deficient regions for reactivity predictions. Compare with XRD-derived bond lengths/angles .

Q. How can contradictory data regarding the stereochemical fidelity of substitution reactions involving fluorinated dimethyloctane derivatives be systematically resolved?

  • Methodological Answer : Contradictions often arise from varying reaction conditions (e.g., solvent polarity, temperature) or analytical limitations. To resolve discrepancies:
  • Standardize reaction protocols (e.g., fixed 25°C for methanolysis) and replicate experiments across labs .
  • Cross-validate stereochemical assignments using multiple techniques (e.g., XRD for absolute configuration, NOESY for spatial proximity) .
  • Publish raw data (e.g., crystallographic .cif files, NMR FIDs) for independent verification .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.